molecular formula C18H14N2O3S B1682947 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- CAS No. 1005201-24-0

1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

Número de catálogo: B1682947
Número CAS: 1005201-24-0
Peso molecular: 338.4 g/mol
Clave InChI: RCKYSTKYIVULEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

  • Métodos De Preparación

    • Las rutas sintéticas para TCS 2002 no están ampliamente documentadas en la literatura. Se sintetiza químicamente utilizando reactivos y condiciones apropiadas.
    • Los métodos de producción industrial son propietarios, pero probablemente involucran estrategias sintéticas eficientes para lograr una alta pureza.
  • Análisis De Reacciones Químicas

    • TCS 2002 experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.
    • Los reactivos comunes incluyen oxidantes (por ejemplo, peróxidos), agentes reductores (por ejemplo, hidruros) y nucleófilos (por ejemplo, aminas).
    • Los principales productos formados dependen de las condiciones específicas de la reacción.
  • Aplicaciones Científicas De Investigación

    Chemical Properties and Structure

    The compound has the following characteristics:

    • Molecular Formula : C18H14N2O3S
    • Molecular Weight : 338.38 g/mol
    • CAS Number : 1005201-24-0

    The structure includes a benzofuran moiety and a methylsulfinyl group, which contribute to its biological activity and interaction with various biological targets.

    Glycogen Synthase Kinase-3 Beta Inhibition

    One of the most notable applications of this compound is as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). GSK-3β is involved in numerous cellular processes including metabolism, cell differentiation, and apoptosis. Inhibiting this kinase has implications for treating diseases such as:

    • Alzheimer's Disease : The compound has shown potential in reducing tau hyperphosphorylation, a hallmark of Alzheimer's pathology. Studies indicate that it can significantly inhibit tau phosphorylation by approximately 35% under stress conditions .
    • Cancer : The modulation of Wnt/β-catenin signaling pathways through GSK-3β inhibition positions this compound as a candidate for cancer therapeutics. Its selective inhibition profile suggests minimal off-target effects compared to other kinase inhibitors .

    Neuroprotective Effects

    Research indicates that derivatives of 1,3,4-Oxadiazole may exhibit neuroprotective properties. In animal models, the compound has been linked to improved neuronal survival and function under stress conditions. This suggests its potential use in neurodegenerative diseases beyond Alzheimer's .

    Case Study 1: Inhibition of Tau Hyperphosphorylation

    In a study conducted by Saitoh et al., it was demonstrated that the oxadiazole derivative effectively inhibited GSK-3β activity in neuronal cells. The study highlighted the compound's ability to cross the blood-brain barrier and exert neuroprotective effects against tau pathology in transgenic mouse models .

    Case Study 2: Selectivity and Efficacy

    Further investigations into the selectivity of this compound revealed that it does not inhibit several other kinases at concentrations up to 10 µM. This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors .

    Potential Toxicity and Safety Profile

    While the therapeutic potential is promising, it is essential to consider the safety profile of 1,3,4-Oxadiazole derivatives. Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are required to fully elucidate the safety margins for clinical use .

    Mecanismo De Acción

    • TCS 2002 inhibe GSK-3β, una quinasa serina/treonina involucrada en la fosforilación de tau y otros procesos celulares.
    • Al bloquear GSK-3β, modula las vías de señalización descendentes, impactando la supervivencia y función celular.
  • Comparación Con Compuestos Similares

    • La singularidad de TCS 2002 radica en su actividad inhibitoria específica de GSK-3β.
    • Los compuestos similares incluyen otros inhibidores de GSK-3β como las sales de litio y SB216763.

    Actividad Biológica

    1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound 1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]- (often referred to as TCS 2002) has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer.

    • Molecular Formula : C18_{18}H14_{14}N2_2O3_3S
    • Molecular Weight : 338.38 g/mol
    • CAS Number : 1005201-24-0

    Structural Characteristics

    The structure of TCS 2002 features a benzofuran moiety linked to a methylsulfinyl phenyl group and an oxadiazole ring, contributing to its pharmacological properties.

    TCS 2002 is primarily recognized as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50_{50} value of approximately 35 nM . GSK-3β is implicated in various cellular processes, including cell differentiation and metabolism, making it a target for drugs aimed at treating conditions such as Alzheimer’s disease and certain cancers .

    Neuroprotective Effects

    In vivo studies have demonstrated that TCS 2002 can significantly inhibit tau hyperphosphorylation in models of cold water stress, reducing tau phosphorylation by approximately 35% . This effect is crucial as hyperphosphorylated tau is a hallmark of neurodegenerative diseases like Alzheimer's .

    Anticancer Activity

    Research indicates that TCS 2002 exhibits anticancer properties by modulating the Wnt/β-catenin signaling pathway. This pathway is often dysregulated in various cancers, and its inhibition can lead to reduced tumor growth and proliferation .

    Selectivity Profile

    Notably, TCS 2002 has shown selectivity for GSK-3β over other kinases, demonstrating no inhibitory activity against several tyrosine and serine/threonine kinases at concentrations up to 10 μM , which highlights its potential as a targeted therapeutic agent .

    Pharmacokinetics

    TCS 2002 displays favorable pharmacokinetic properties:

    • Bioavailability : Approximately 40%
    • Solubility : Around 38 μg/mL

    These characteristics suggest that TCS 2002 may be effectively absorbed and utilized within biological systems .

    Comparative Biological Activity of Related Oxadiazoles

    The following table summarizes the biological activities of various oxadiazole derivatives related to TCS 2002:

    CompoundBiological ActivityIC50_{50} ValueReference
    TCS 2002GSK-3β Inhibition35 nM
    Compound AAntibacterial (E. coli)Not specified
    Compound BAntifungal (C. albicans)Not specified
    Compound CAnti-tubercular (M. tuberculosis)0.045 µg/mL

    Study on Neuroprotective Effects

    A study by Saitoh et al. (2009) explored the neuroprotective effects of TCS 2002 in mouse models. The findings indicated a significant reduction in tau phosphorylation levels when treated with TCS 2002 compared to controls, supporting its potential use in Alzheimer's therapy .

    Anticancer Applications

    Research published in Eur J Med Chem highlighted the anticancer efficacy of oxadiazole derivatives, including TCS 2002, noting their ability to inhibit cancer cell proliferation through GSK-3β modulation .

    Propiedades

    IUPAC Name

    2-methyl-5-[3-(4-methylsulfinylphenyl)-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RCKYSTKYIVULEK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H14N2O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50647722
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1005201-24-0
    Record name 2-{3-[4-(Methanesulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50647722
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of 2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole (322 mg, 1.00 mmol) in dichloromethane (10 mL) was added m-chloroperbenzoic acid (70%, 259 mg, 1.05 mmol) at room temperature, and the resulting mixture was stirred for 5 min. The reaction mixture was concentrated under reduced pressure, and the residue was purified by basic silica gel column chromatography (ethyl acetate) and recrystallized from tetrahydrofuran to give the title compound (284 mg, yield 84%) as colorless crystals.
    Name
    2-methyl-5-[3-[4-(methylthio)phenyl]-1-benzofuran-5-yl]-1,3,4-oxadiazole
    Quantity
    322 mg
    Type
    reactant
    Reaction Step One
    Quantity
    259 mg
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    solvent
    Reaction Step One
    Yield
    84%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
    Reactant of Route 2
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
    Reactant of Route 3
    Reactant of Route 3
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
    Reactant of Route 4
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
    Reactant of Route 5
    Reactant of Route 5
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-
    Reactant of Route 6
    Reactant of Route 6
    1,3,4-Oxadiazole, 2-methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.